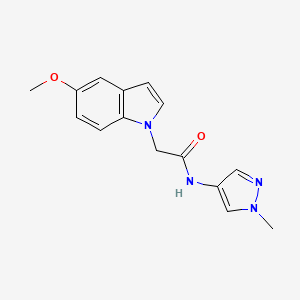
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MIPA and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of various enzymes and receptors. MIPA has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. MIPA has also been shown to bind to the adenosine A1 receptor and the sigma-1 receptor, which are involved in the modulation of neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, MIPA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, MIPA has been shown to modulate neurotransmitter release and protect against oxidative stress. MIPA has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in lab experiments include its ability to inhibit various enzymes and receptors, its potential as a lead compound for drug discovery, and its ability to modulate neurotransmitter release. The limitations of using MIPA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. These include further studies on its mechanism of action, its potential applications in cancer research and drug discovery, and its potential as a neuroprotective agent. Other future directions include the development of new derivatives of MIPA and the investigation of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the reaction of 5-methoxyindole-2-carboxylic acid with 1-methyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIPA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIPA has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, MIPA has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-18-9-12(8-16-18)17-15(20)10-19-6-5-11-7-13(21-2)3-4-14(11)19/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWAWUXTOGHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

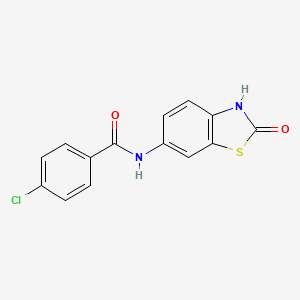
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
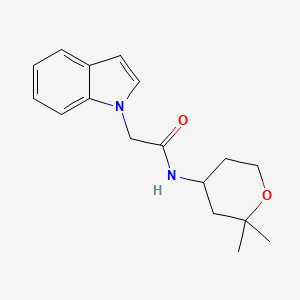
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
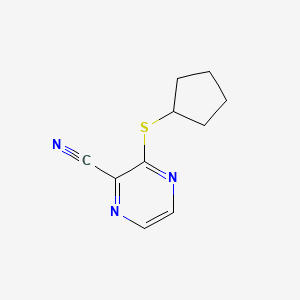
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
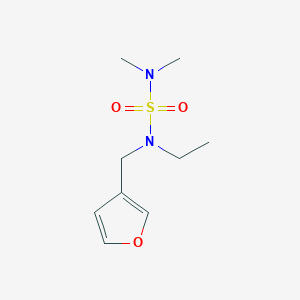

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
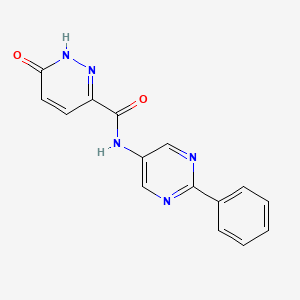
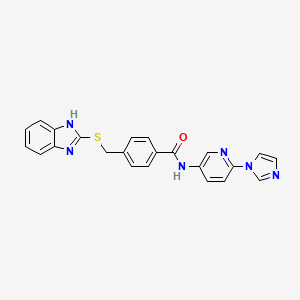
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)